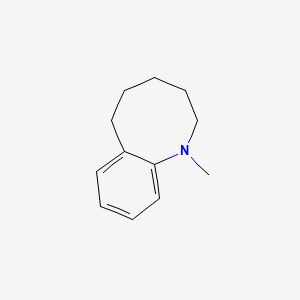
1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-methyl- is a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of 3,6-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-11-one oxime using zinc dust in a mixture of acetic acid and acetic anhydride .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Commonly involves the use of reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride in methanol or lithium aluminium hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, reduction with sodium borohydride can yield alcohol derivatives .
Scientific Research Applications
1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-methyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential analgesic properties, similar to other benzazocine derivatives.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-methyl- is not fully understood. it is believed to interact with specific molecular targets, such as receptors in the nervous system, which could explain its potential analgesic effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Phenazocine: Known for its analgesic properties.
Benzomorphan: Another compound with potential opioid activity.
Uniqueness: 1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-methyl- is unique due to its specific structural configuration, which may confer distinct pharmacological properties compared to other benzazocine derivatives .
Properties
CAS No. |
33494-18-7 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-methyl-3,4,5,6-tetrahydro-2H-1-benzazocine |
InChI |
InChI=1S/C12H17N/c1-13-10-6-2-3-7-11-8-4-5-9-12(11)13/h4-5,8-9H,2-3,6-7,10H2,1H3 |
InChI Key |
HFPUEPLWTACRID-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















